molecular formula C10H11Cl B13709133 4-Chloro-2-cyclopropyl-1-methylbenzene

4-Chloro-2-cyclopropyl-1-methylbenzene

Cat. No.: B13709133
M. Wt: 166.65 g/mol
InChI Key: XPYXHHCGYHVOCG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-1-methylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to form chlorobenzene. The chlorobenzene then undergoes a Friedel-Crafts alkylation reaction with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 4-Chloro-2-cyclopropyl-1-methyl-3-nitrobenzene

    Sulfonation: 4-Chloro-2-cyclopropyl-1-methylbenzenesulfonic acid

    Bromination: 4-Bromo-2-cyclopropyl-1-methylbenzene

    Nucleophilic Substitution: 4-Hydroxy-2-cyclopropyl-1-methylbenzene (phenol derivative)

    Oxidation: 4-Chloro-2-cyclopropylbenzoic acid

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.

    2-Cyclopropyl-1-methylbenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.

    4-Chloro-2-methylbenzene: Lacks the cyclopropyl group, which influences its steric and electronic properties.

Uniqueness

4-Chloro-2-cyclopropyl-1-methylbenzene is unique due to the presence of both the chlorine atom and the cyclopropyl group on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for various chemical reactions and applications .

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-1-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

XPYXHHCGYHVOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2CC2

Origin of Product

United States

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